Cas no 446826-86-4 (7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol)

7-[(2-Benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol is a structurally complex organic compound featuring a quinolinol core substituted with a benzothiazolylamino and difluoromethoxyphenyl moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a chelating agent or enzyme inhibitor due to the presence of the quinolinol group, which is known for metal-binding properties. The difluoromethoxy substituent may enhance metabolic stability and bioavailability, while the benzothiazolylamino group could contribute to selective target interactions. Its precise applications depend on further pharmacological evaluation, but the compound's multifunctional design offers versatility for research in drug development, particularly in targeting metal-dependent pathways or oxidative stress-related mechanisms.
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol structure
446826-86-4 structure
商品名:7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
CAS番号:446826-86-4
MF:
メガワット:
CID:4651819

7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol 化学的及び物理的性質

名前と識別子

    • 7-[(2-Benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
    • 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol

計算された属性

  • せいみつぶんしりょう: 449.101
  • どういたいしつりょう: 449.101
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:2-8°C

7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72252-10mg
KIN1400
446826-86-4 98%
10mg
¥1919.00 2022-04-26
Biosynth
WSA82686-100 mg
7-((Benzo[D]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol
446826-86-4
100MG
$1,730.00 2022-12-28
1PlusChem
1P01EQ70-5mg
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
446826-86-4 ≥98%
5mg
$142.00 2024-05-02
1PlusChem
1P01EQ70-10mg
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
446826-86-4 ≥98%
10mg
$222.00 2024-05-02
A2B Chem LLC
AX65948-1mg
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
446826-86-4 ≥98%
1mg
$39.00 2024-04-20
A2B Chem LLC
AX65948-10mg
7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol
446826-86-4 ≥98%
10mg
$151.00 2024-04-20
Biosynth
WSA82686-5 mg
7-((Benzo[D]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol
446826-86-4
5mg
$225.25 2022-12-28
AN HUI ZE SHENG Technology Co., Ltd.
SML1871-25mg
446826-86-4 ≥98%(HPLC)
25mg
¥4395.70 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
SML1871-5mg
446826-86-4 ≥98%(HPLC)
5mg
¥1091.58 2023-09-15
Biosynth
WSA82686-50 mg
7-((Benzo[D]thiazol-2-ylamino)(4-(difluoromethoxy)phenyl)methyl)quinolin-8-ol
446826-86-4
50mg
$1,081.50 2022-12-28

7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol 関連文献

7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinolに関する追加情報

Introduction to 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol (CAS No. 446826-86-4)

7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol, a compound with the CAS number 446826-86-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key motifs that contribute to its biological activity, making it a subject of intense research interest.

The core of this molecule is the quinolinol scaffold, which is well-known for its presence in various bioactive natural products and pharmaceutical agents. Quinolinol derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the benzothiazole moiety further enhances the pharmacological profile of this compound. Benzothiazole derivatives are well-documented for their role in drug discovery, particularly in the development of compounds with antimicrobial and anti-inflammatory effects.

The presence of the 2-benzothiazolylamino group adds another layer of complexity to the molecule, influencing its interactions with biological targets. This group is known to enhance binding affinity and selectivity, which are crucial factors in drug design. Additionally, the [4-(difluoromethoxy)phenyl] moiety introduces fluorine atoms, which are commonly used in medicinal chemistry to improve metabolic stability and binding affinity. The combination of these structural elements makes 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol a promising candidate for further investigation.

Recent studies have highlighted the importance of quinolinol derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that quinolinol-based compounds can modulate enzyme activity and cellular signaling pathways involved in inflammation and cancer progression. The specific arrangement of functional groups in 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol suggests potential interactions with key targets such as kinases and transcription factors.

In the realm of drug development, the synthesis and optimization of novel compounds are essential for overcoming resistance mechanisms and improving treatment outcomes. The structural features of 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol make it an attractive candidate for further exploration. Researchers have been particularly interested in its potential as an antitumor agent, given the ability of quinolinol derivatives to interfere with critical cellular processes involved in cancer growth and survival.

The< strong> difluoromethoxy group is particularly noteworthy, as it has been shown to enhance the bioavailability and pharmacokinetic properties of drug candidates. This modification can improve the compound's ability to cross biological barriers and reach target sites effectively. Additionally, the benzothiazole component contributes to the molecule's solubility and stability, which are important factors in formulation development.

The pharmacological activity of 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol has been investigated in various preclinical models. Initial studies have shown promising results in terms of inhibiting key enzymes associated with inflammation and cancer. These findings align with the growing body of evidence supporting the use of quinolinol derivatives in therapeutic applications. Further research is needed to fully elucidate its mechanism of action and potential side effects.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups while maintaining structural integrity. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the complex framework of this molecule.

In conclusion, 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol (CAS No. 446826-86-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a subject of considerable interest among researchers. Further studies are warranted to fully explore its pharmacological profile and develop novel treatments based on this promising compound.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.